2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 380432-30-4
VCID: VC2328714
InChI: InChI=1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18)
SMILES: CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

CAS No.: 380432-30-4

Cat. No.: VC2328714

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid - 380432-30-4

Specification

CAS No. 380432-30-4
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name 2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid
Standard InChI InChI=1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18)
Standard InChI Key YJLLXEJOXOYNGU-UHFFFAOYSA-N
SMILES CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Canonical SMILES CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O

Introduction

Basic Chemical Information

2-Methyl-1,2,3,4-tetrahydrobenzo[b] naphthyridine-10-carboxylic acid, identified by CAS number 380432-30-4, is a heterocyclic compound with several distinctive structural features. It belongs to the broader class of naphthyridines, which are known for their diverse biological activities including antibacterial, antitumor, and enzyme inhibitory effects.

Chemical Identifiers and Basic Properties

The compound can be identified through various chemical nomenclature systems and possesses specific physical and chemical properties that distinguish it from related compounds.

Table 1: Basic Chemical Identifiers and Properties

PropertyValue
CAS Number380432-30-4
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
IUPAC Name2-methyl-3,4-dihydro-1H-benzo[b] naphthyridine-10-carboxylic acid
Standard InChIInChI=1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18)
Standard InChIKeyYJLLXEJOXOYNGU-UHFFFAOYSA-N
SMILESCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O

This compound features a tricyclic structure with a carboxylic acid functional group at position 10 and a methyl group at position 2 of the tetrahydrobenzo[b] naphthyridine core system .

Physical and Chemical Properties

The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydrobenzo[b] naphthyridine-10-carboxylic acid provide important insights into its behavior in different environments and its potential applications.

Table 2: Physical and Chemical Properties

PropertyValueMethod
Boiling Point419.6±45.0 °CPredicted
Density1.294±0.06 g/cm³Predicted
pKa2.27±0.20Predicted
SolubilityLimited in water, soluble in organic solvents-
Physical AppearanceSolid at room temperature-

The compound's relatively high boiling point reflects its complex molecular structure and the presence of intermolecular forces such as hydrogen bonding through the carboxylic acid group .

Structural Characteristics

Core Structure and Functional Groups

2-Methyl-1,2,3,4-tetrahydrobenzo[b] naphthyridine-10-carboxylic acid contains a distinctive heterocyclic system. The core structure consists of a benzo[b] naphthyridine skeleton with a partially saturated ring containing a nitrogen atom. This tricyclic system is characterized by:

  • A benzene ring fused with a pyridine ring

  • A partially saturated six-membered ring containing a nitrogen atom

  • A carboxylic acid group at position 10

  • A methyl group at position 2 of the nitrogen-containing saturated ring

This particular arrangement of rings and functional groups contributes to the compound's chemical reactivity and potential biological activities.

Related Structural Analogs

Several structural analogs of 2-Methyl-1,2,3,4-tetrahydrobenzo[b] naphthyridine-10-carboxylic acid have been synthesized and studied. These include compounds with modifications at various positions:

  • 2-benzyl-1,2,3,4-tetrahydro-benzo[b] naphthyridine-10-carboxylic acid (CAS: 99117-21-2)

  • Various 1,2,3,4-tetrahydrobenzo[h] naphthyridines with different substitution patterns

  • 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives

These structural variants provide valuable insights into structure-activity relationships within this class of compounds .

Synthesis and Preparation Methods

Reported Synthetic Routes

Based on the synthesis of related compounds, one potential synthetic route involves condensation reactions and modifications of existing naphthyridine cores:

  • Starting with appropriate 2-amino-5-cyanobenzoic acid derivatives

  • Condensation with N-methylated piperidin-4-one in presence of POCl₃

  • Subsequent modification of the resulting core structure

For example, in the synthesis of related compounds, 2-amino-5-cyanobenzoic acid can be prepared via cyanation of methyl bromobenzoate with copper cyanide followed by hydrolysis under basic conditions. The condensation reaction with appropriate N-substituted piperidin-4-one in POCl₃ yields intermediates that can be further modified to obtain the desired final products .

Applications in Research and Development

Medicinal Chemistry Applications

2-Methyl-1,2,3,4-tetrahydrobenzo[b] naphthyridine-10-carboxylic acid and related compounds have significant potential in medicinal chemistry due to their structural similarity to known bioactive molecules. The naphthyridine scaffold is present in several commercially available antibacterial drugs, with 4-oxo-1,8-naphthyridine-3-carboxylic acid serving as the basic structure for many of these compounds .

Proteomics Research

The compound is available for purchase from various suppliers, indicating its potential use in proteomics research. Proteomics involves the study of proteins and their interactions, which can be crucial for understanding disease mechanisms and developing new therapeutic strategies. The unique structure of 2-Methyl-1,2,3,4-tetrahydrobenzo[b] naphthyridine-10-carboxylic acid may allow it to interact with specific proteins, making it valuable for such studies.

Biological Activities of Naphthyridine Derivatives

Enzyme Inhibition Activity

Related 1,2,3,4-tetrahydrobenzo[b] naphthyridine derivatives have demonstrated significant enzyme inhibitory activities. For instance, some analogs have shown potent phosphodiesterase 5 (PDE5) inhibitory activity. Compound 6c (2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] naphthyridine-8-carbonitrile) exhibited excellent in vitro IC₅₀ values (0.056 nM) and improved aqueous solubility .

Additionally, some 1,2,3,4-tetrahydrobenzo[h] naphthyridines have been investigated as acetylcholinesterase (AChE) inhibitors, with potential applications in Alzheimer's disease treatment. These compounds can interact with both the peripheral anionic site (PAS) and the midgorge region of AChE, resulting in potent inhibitory activity .

Structure-Activity Relationships

Key Structural Features for Biological Activity

Studies on related naphthyridine derivatives have identified several structural features that influence biological activity:

  • The presence of an unsubstituted secondary amino group can significantly enhance enzyme inhibitory activity

  • The nature and position of substituents on the benzo[b] naphthyridine core affect binding to target proteins

  • N-substitution patterns strongly influence the biological properties of these compounds

For instance, N-debenzylation at position 1 in related compounds has been associated with dramatic increases in enzyme inhibitory activities in some cases .

Modification Strategies for Enhanced Activity

Based on structure-activity relationship studies of related compounds, several modification strategies could potentially enhance the biological activity of 2-Methyl-1,2,3,4-tetrahydrobenzo[b] naphthyridine-10-carboxylic acid:

  • Introduction of specific substituents at positions 5 and 9

  • Modification of the methyl group at position 2

  • Derivatization of the carboxylic acid group at position 10

  • Introduction of additional functional groups to enhance solubility or binding affinity

These modifications could potentially lead to derivatives with improved pharmacological properties for specific applications .

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 2-Methyl-1,2,3,4-tetrahydrobenzo[b] naphthyridine-10-carboxylic acid is limited in the provided search results, related naphthyridine compounds have been characterized using various spectroscopic techniques. Based on data from structurally similar compounds, the following spectroscopic properties might be expected:

  • UV-Vis absorption: Likely maxima around 320-330 nm due to the extended conjugated system

  • NMR spectroscopy: Distinctive signals for aromatic protons, methyl group attached to nitrogen, and methylene groups in the saturated ring

  • Mass spectrometry: Molecular ion peak at m/z 242 corresponding to the molecular weight

Identification Methods

For identification and purity assessment of 2-Methyl-1,2,3,4-tetrahydrobenzo[b] naphthyridine-10-carboxylic acid, several analytical methods can be employed:

  • High-performance liquid chromatography (HPLC)

  • Thin-layer chromatography (TLC) with appropriate mobile phases

  • Mass spectrometry coupled with HPLC

  • NMR spectroscopy for structural confirmation

These methods can provide valuable information about the compound's identity, purity, and structural features .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator